(1-methyl-1H-indazol-3-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
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Overview
Description
(1-methyl-1H-indazol-3-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H19F3N6O and its molecular weight is 404.397. The purity is usually 95%.
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Scientific Research Applications
Metabolism and Pharmacokinetics
Research on similar compounds, such as dipeptidyl peptidase IV inhibitors, has focused on their metabolism, excretion, and pharmacokinetics in various species, including rats, dogs, and humans. These studies are crucial for understanding how drugs are processed in the body, their bioavailability, and their potential therapeutic uses without delving into dosage or side effects (Sharma et al., 2012).
Drug Development for Type 2 Diabetes
A series of 4-substituted proline amides, structurally similar to the query molecule, has been synthesized and evaluated as inhibitors of dipeptidyl peptidase IV for treating type 2 diabetes. These compounds, through their enzymatic inhibition, offer a potential therapeutic avenue for diabetes management, highlighting the importance of structural functionality in drug design (Ammirati et al., 2009).
Antimicrobial Activity
Compounds with piperazine and pyrimidine components have been studied for their antibacterial properties against human pathogenic bacteria. The structural attributes of these compounds contribute to their antimicrobial activity, which is a key area of research in addressing drug-resistant bacterial infections (Nagaraj et al., 2018).
Antitumor Activity
Research into novel compounds incorporating piperazines or related amines, such as N1-(indan-5-yl)amidrazones, has revealed potential antitumor activities against breast cancer cell lines. These studies highlight the promise of specific molecular frameworks in the development of cancer therapeutics (Daldoom et al., 2020).
Mechanism of Action
Target of Action
Indazole-containing compounds have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
It’s worth noting that indazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest a broad range of interactions with cellular targets.
Biochemical Pathways
The wide range of biological activities associated with indazole derivatives suggests that they may interact with numerous biochemical pathways .
Result of Action
Given the wide range of biological activities associated with indazole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
Properties
IUPAC Name |
(1-methylindazol-3-yl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N6O/c1-12-23-15(19(20,21)22)11-16(24-12)27-7-9-28(10-8-27)18(29)17-13-5-3-4-6-14(13)26(2)25-17/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLJNHKSQCRMFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=NN(C4=CC=CC=C43)C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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